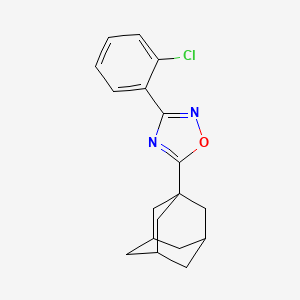
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with an adamantyl group and a chlorophenyl group
Méthodes De Préparation
The synthesis of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-adamantylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Due to its unique structural properties, it is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biology: Research into its biological activity includes studies on its interaction with various biological targets and its potential as a bioactive molecule.
Industry: The compound’s stability and reactivity make it a candidate for use in industrial applications, such as in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a different position of the chlorine atom on the phenyl ring.
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
5-(1-adamantyl)-3-(2-bromophenyl)-1,2,4-oxadiazole: Substitution with a bromine atom instead of chlorine, which can influence its chemical properties and applications
Propriétés
IUPAC Name |
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-4-2-1-3-14(15)16-20-17(22-21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVWYGSQWBBMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
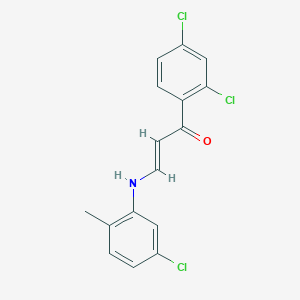
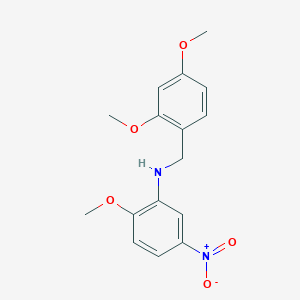
![4-chloro-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B5187358.png)
![N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187371.png)
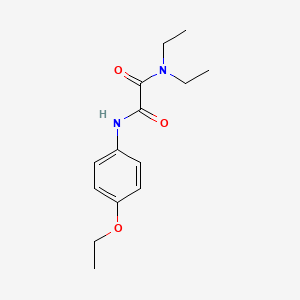
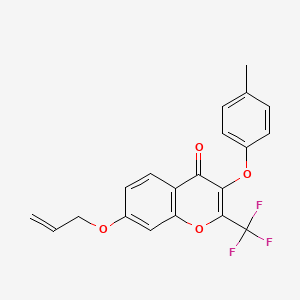
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B5187395.png)
![11-(1-pyrenylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5187403.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187409.png)
![1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5187427.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide](/img/structure/B5187431.png)
![3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol](/img/structure/B5187439.png)
![(2,5-dioxopyrrolidin-3-yl) N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate](/img/structure/B5187450.png)
